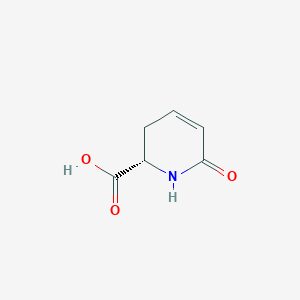
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like tosyl chloride and triethylamine are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .
Applications De Recherche Scientifique
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: A structurally related compound with similar reactivity and applications.
Pyridone Derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Uniqueness
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
147751-02-8 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Clé InChI |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
SMILES |
C1C=CC(=O)NC1C(=O)O |
SMILES isomérique |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
C1C=CC(=O)NC1C(=O)O |
Synonymes |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















